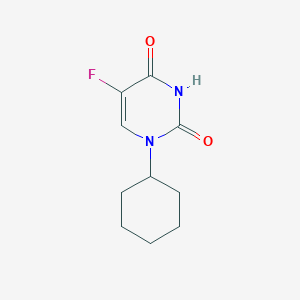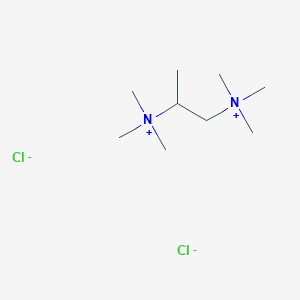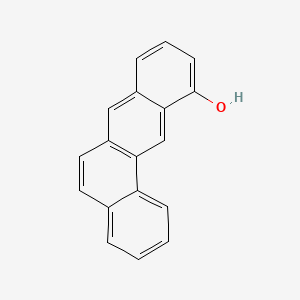germane CAS No. 63166-42-7](/img/structure/B14510161.png)
[3-(Butoxymethoxy)-3-methylbut-1-yn-1-yl](triethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane: is an organogermanium compound that features a germanium atom bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane typically involves the reaction of triethylgermanium chloride with a suitable alkyne derivative. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions may include the use of a base, such as sodium hydride, to deprotonate the alkyne and promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium atom is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the germanium atom is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one of the organic groups attached to the germanium atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce a germanium hydride.
Scientific Research Applications
Chemistry: In chemistry, 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane is used as a precursor for the synthesis of other organogermanium compounds. It can also serve as a reagent in organic synthesis, particularly in the formation of carbon-germanium bonds.
Biology and Medicine:
Industry: In industry, this compound may be used in the production of advanced materials, such as semiconductors and polymers. Its unique structure allows for the incorporation of germanium into various materials, enhancing their properties.
Mechanism of Action
The mechanism by which 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane exerts its effects involves the interaction of the germanium atom with other molecules. The germanium atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a variety of chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Triethylgermanium chloride: A simpler organogermanium compound used as a precursor in the synthesis of more complex germanium-containing molecules.
Tetramethylgermanium: Another organogermanium compound with different organic groups attached to the germanium atom.
Uniqueness: What sets 3-(Butoxymethoxy)-3-methylbut-1-yn-1-ylgermane apart from similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
63166-42-7 |
|---|---|
Molecular Formula |
C16H32GeO2 |
Molecular Weight |
329.1 g/mol |
IUPAC Name |
[3-(butoxymethoxy)-3-methylbut-1-ynyl]-triethylgermane |
InChI |
InChI=1S/C16H32GeO2/c1-7-11-14-18-15-19-16(5,6)12-13-17(8-2,9-3)10-4/h7-11,14-15H2,1-6H3 |
InChI Key |
YJVBPPYVLVOYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOC(C)(C)C#C[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


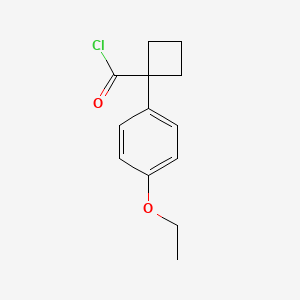
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

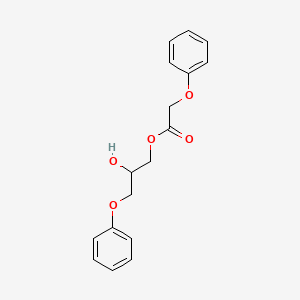
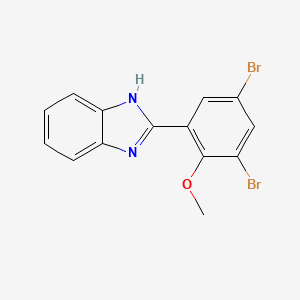
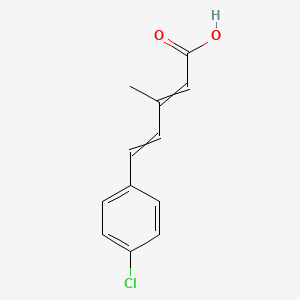
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
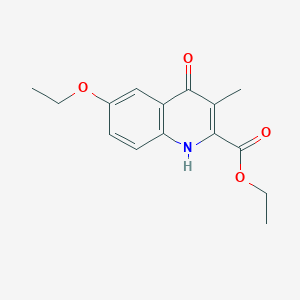

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
